Lithium tetraborate trihydrate, 96%

Description

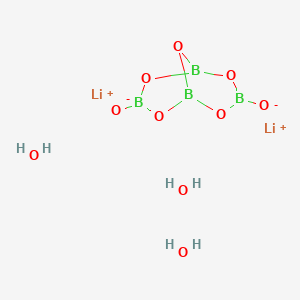

Lithium tetraborate trihydrate (Li₂B₄O₇·3H₂O) is a hydrated form of lithium tetraborate, with a purity of 96% as specified in commercial products . Its molecular weight is 223.17 g/mol, and it crystallizes in a structure that includes three water molecules, distinguishing it from the anhydrous form (CAS 12007-60-2) . The trihydrate is commonly used in analytical chemistry, particularly in X-ray fluorescence (XRF) spectroscopy for sample preparation, where its controlled hydration aids in fluxing and dissolving solid matrices .

Properties

IUPAC Name |

dilithium;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4O7.2Li.3H2O/c5-1-7-3-9-2(6)10-4(8-1)11-3;;;;;/h;;;3*1H2/q-2;2*+1;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNFGWSRRQLBCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].B1(OB2OB(OB(O1)O2)[O-])[O-].O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4H6Li2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Lithium Tetraborate Trihydrate (Li2B4O7·3H2O) is primarily used as a neutron scintillation detector. Its primary targets are neutrons, which it captures due to the large neutron capture cross-section of its isotopes, 10B and 6Li.

Mode of Action

The compound interacts with its targets (neutrons) through a process known as scintillation. When a neutron is captured by the compound, it emits light, or “scintillates”. This light can then be detected and measured. The compound’s electronic structure and translucent nature make it an effective medium for this process.

Biochemical Pathways

It’s known that the compound’s boron-oxygen framework undergoes significant modifications, supplemented by dynamic lithium disorder

Pharmacokinetics

Studies on lithium have shown that its clearance can be predicted from renal function and body size

Result of Action

The primary result of Lithium Tetraborate Trihydrate’s action is the emission of light when it captures a neutron. This makes it useful in neutron detection applications. Additionally, the compound’s boron-oxygen framework undergoes significant modifications, which could potentially have various molecular and cellular effects.

Action Environment

The action of Lithium Tetraborate Trihydrate can be influenced by various environmental factors. For instance, the compound readily accepts the incorporation of dopants such as Cu, Ag, and rare earth elements, which can enhance its luminescence by increasing recombination sites and adding luminescence lines. This increases the compound’s luminescent efficiency and thus its effectiveness as a neutron detector.

Biological Activity

Lithium tetraborate trihydrate (Li₂B₄O₇·3H₂O) is a compound that has garnered attention for its potential biological activities, particularly in the context of oxidative stress and inflammation. This article reviews the biological effects of lithium tetraborate trihydrate, focusing on its antioxidant properties, cardioprotective effects, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : Li₂B₄O₇·3H₂O

- CAS Number : 37195-62-3

- Molar Mass : 197.0 g/mol

Antioxidant Activity

Lithium tetraborate has been shown to possess significant antioxidant activity. A study conducted on Sprague Dawley rats demonstrated that lithium tetraborate treatment significantly reduced oxidative stress markers following ischemic injury. The results indicated:

- Reduction in Malondialdehyde (MDA) levels, a marker of lipid peroxidation.

- Increase in Superoxide Dismutase (SOD) and Glutathione (GSH) levels, which are crucial for cellular defense against oxidative damage .

Cardioprotective Effects

Research has highlighted the cardioprotective effects of lithium tetraborate in models of acute renal ischemia-reperfusion injury. Key findings include:

- Inhibition of Inflammatory Response : Lithium tetraborate treatment led to decreased levels of inflammatory cytokines such as TNF-α and IL-6 in cardiac tissue.

- Apoptosis Modulation : The compound was associated with a reduction in pro-apoptotic markers such as Bax, suggesting a protective role against myocardial apoptosis during ischemic events .

Study 1: Cardioprotection in Ischemia-Reperfusion Injury

In a controlled experiment, rats subjected to renal ischemia-reperfusion demonstrated improved cardiac function following treatment with lithium tetraborate. Histopathological analysis revealed reduced myocardial damage and inflammation compared to untreated controls. This suggests that lithium tetraborate may serve as a therapeutic agent in managing ischemic heart disease.

Study 2: Oxidative Stress Reduction

Another study focused on the effects of lithium tetraborate on oxidative stress parameters in cardiac tissues. The findings indicated that pre-treatment with lithium tetraborate significantly mitigated the oxidative damage induced by ischemia, highlighting its potential as an antioxidant therapy .

Safety and Toxicology

While lithium tetraborate exhibits promising biological activities, safety considerations are crucial. Exposure to lithium compounds can lead to various health issues, including:

- Central Nervous System Effects : High doses may cause dizziness, slurred speech, and convulsions.

- Renal Implications : Ingesting large amounts can lead to kidney damage and electrolyte imbalances .

Comparative Analysis

A comparison of lithium tetraborate with other boron compounds reveals its unique properties:

| Compound | Antioxidant Activity | Cardioprotective Effects | Toxicity Level |

|---|---|---|---|

| Lithium Tetraborate Trihydrate | High | Significant | Moderate |

| Boric Acid | Moderate | Minimal | Low |

| Sodium Tetraborate | Low | Minimal | Moderate |

Comparison with Similar Compounds

Comparison with Similar Compounds

Lithium Tetraborate (Anhydrous, Li₂B₄O₇)

- CAS : 12007-60-2 .

- Molecular Weight : 169.12 g/mol.

- Density : 2.4 g/cm³ .

- Melting Point : 760–880°C .

- Applications :

- Safety : Acute oral toxicity (LD₅₀ = 500 mg/kg), severe eye irritation .

Lithium Metaborate (LiBO₂)

- CAS : 13453-69-5 .

- Molecular Weight : 65.75 g/mol (anhydrous).

- Applications :

- Key Difference : Lithium metaborate is less effective for high-basic-oxide samples but offers better solubility for silicates .

Lithium Triborate (LiB₃O₅)

- Applications: Emerging candidate for TL dosimetry, with broader glow curves and higher sensitivity to UV radiation compared to lithium tetraborate . Nonlinear optical (NLO) applications due to wide bandgap and UV transparency .

Lithium Tetrafluoroborate (LiBF₄)

Other Hydrated Forms

- Lithium Tetraborate Pentahydrate (Li₂B₄O₇·5H₂O) : Used in specialized analytical applications; higher water content may reduce flux efficiency compared to the trihydrate .

Data Table: Comparative Analysis

*Decomposition likely occurs before melting due to hydration.

Research Findings

- TL Dosimetry : Lithium tetraborate (anhydrous) exhibits a prominent TL peak at ~200°C, ideal for radiation dose measurement, while lithium triborate shows broader glow curves suitable for UV dosimetry .

- Neutron Detection : Anhydrous lithium tetraborate enriched with ⁶Li and ¹⁰B achieves >95% thermal neutron capture efficiency, outperforming boron carbide and nitride composites .

- Fusion Flux : Blends of lithium tetraborate and metaborate (e.g., 50:50 ratio) optimize dissolution for geochemical samples, balancing acidity and melting behavior .

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step process:

-

Formation of lithium tetraborate :

Excess water from the reaction is removed through controlled evaporation, ensuring supersaturation of lithium tetraborate in the solution.

-

Crystallization of the trihydrate :

Supersaturated solutions are cooled gradually to precipitate Li₂B₄O₇·3H₂O, avoiding metastable phases like lithium metaborate octahydrate (LiBO₂·8H₂O).

Process Parameters and Optimization

Critical parameters for achieving 96% purity include:

Example of a scaled process (from Patent US2957749A):

| Component | Quantity (parts) | Purity |

|---|---|---|

| LiOH·H₂O | 51.0 | 99.5% |

| H₃BO₃ | 146.1 | 99.8% |

| Recycled mother liquor | 597.6 | Saturated |

| Water evaporated | 52.8 | — |

This protocol yielded Li₂B₄O₇·3H₂O with >95% purity after centrifugation and calcination.

Role of Mother Liquor Recycling

Recycling the mother liquor (the residual solution after centrifugation) is essential for economic and environmental efficiency. The liquor, saturated with lithium tetraborate, serves three purposes:

-

Solvent for reactants : Reduces water consumption by 30–40% compared to freshwater-based processes.

-

Seeding agent : Promotes homogeneous crystallization by providing nucleation sites.

-

Impurity control : Maintains a B₂O₃-to-Li₂O molar ratio of 2:1, preventing lithium metaborate formation.

Crystallization Dynamics and Phase Stability

The trihydrate phase (Li₂B₄O₇·3H₂O) is thermodynamically stable between 30°C and 90°C. Deviations from this range risk forming undesirable phases:

| Phase | Stability Range | Crystal Structure |

|---|---|---|

| Lithium tetraborate trihydrate | 30–90°C | Monoclinic |

| Lithium metaborate octahydrate | <37°C | Orthorhombic |

| Lithium metaborate dihydrate | 37–90°C | Trigonal |

Slow cooling (≤10°F/hour) ensures the trihydrate remains the dominant phase, as rapid cooling favors metastable octahydrate or dihydrate forms.

Purification and Quality Assurance

Post-crystallization steps are critical for achieving 96% purity:

Centrifugation

Calcination (Optional for Anhydrous Form)

Analytical Validation

Commercial producers like Thermo Scientific validate purity using:

-

Inductively coupled plasma (ICP) spectroscopy : Quantifies Li and B content.

-

Karl Fischer titration : Measures residual water (<4% for trihydrate).

| Property | Value |

|---|---|

| CAS Number | 37195-62-3 |

| Molecular Formula | Li₂B₄O₇·3H₂O |

| Molecular Weight | 223.17 g/mol |

| Solubility | 33 g/100 mL H₂O at 25°C |

| Storage | Tightly sealed, dry environment |

Challenges and Mitigation Strategies

Q & A

Q. What are the optimal sample preparation methods using lithium tetraborate trihydrate for X-ray fluorescence (XRF) analysis?

Lithium tetraborate trihydrate is widely used as a flux in fusion-based XRF sample preparation. The standard protocol involves:

- Mixing the sample with lithium tetraborate (20–30% by weight) and an oxidizing agent (e.g., lithium nitrate) to ensure complete decomposition of refractory minerals .

- Heating the mixture in a platinum crucible at 1000–1200°C to form a homogeneous glass disk .

- Cooling and analyzing the fused disk via XRF to quantify major oxides (e.g., SiO₂, Al₂O₃) with minimal matrix effects . Note: Pressed powder pellets are less effective for trace-element analysis due to particle heterogeneity .

Q. Why is lithium tetraborate trihydrate preferred over other fluxes in geochemical analysis?

Lithium tetraborate trihydrate provides:

- Low melting point (917°C) , enabling efficient fusion of silicate minerals without requiring excessive energy .

- Minimal spectral interference in XRF due to its low atomic number elements (Li, B, O) .

- Compatibility with oxidizing agents (e.g., LiNO₃) to decompose sulfides and organic matter . Comparatively, lithium metaborate is better for trace metals but struggles with high-silica matrices .

Q. How can researchers synthesize and purify lithium tetraborate trihydrate for lab use?

- Synthesis: React boric acid (H₃BO₃) with lithium hydroxide (LiOH) in a 2:1 molar ratio under controlled pH (9–10) .

- Purification: Recrystallize from aqueous ethanol to remove impurities like Li₂CO₃. Monitor purity via ICP-MS for trace metals (e.g., Fe, Na) .

- Hydration control: Store at 40–50% humidity to maintain trihydrate stability .

Q. What methodologies are recommended for determining the purity of lithium tetraborate trihydrate?

- Thermogravimetric analysis (TGA): Measure weight loss at 150°C to confirm trihydrate composition (theoretical H₂O content: 24.2%) .

- Ion chromatography (IC): Quantify residual Li⁺ and B₄O₇²⁻ ions to assess stoichiometric deviations .

- XRD: Verify crystallinity and absence of phases like LiBO₂ .

Q. What safety protocols are critical when handling lithium tetraborate trihydrate?

- Personal protective equipment (PPE): Wear nitrile gloves and safety goggles to avoid skin/eye irritation .

- Dust control: Use fume hoods or suction extractors during weighing to prevent inhalation .

- Spill management: Collect dust with damp cloths; avoid dry sweeping to prevent dispersion .

Advanced Research Questions

Q. How can fusion parameters be optimized for challenging matrices (e.g., high-carbonate or sulfide-rich samples)?

- Pre-oxidation: Add NH₄NO₃ or LiNO₃ (5–10 wt%) to decompose sulfides/carbonates before fusion, preventing gas bubble formation .

- Gradient heating: Ramp temperatures slowly (10°C/min) to 500°C for oxidation, then increase to 1100°C for fusion .

- Validation: Compare XRF results with ICP-MS data to detect element loss (e.g., volatile As, Se) .

Q. What strategies mitigate contamination risks in lithium tetraborate-based fusion?

- Crucible selection: Use Pt-Au (95:5) crucibles to minimize platinum uptake in fused disks .

- Blank correction: Run reagent blanks to identify contamination from Li₂B₄O₇ (e.g., trace Na, Mg) .

- Matrix-matched standards: Prepare calibration disks with certified reference materials (CRMs) matching the sample matrix .

Q. What are the emerging biomedical applications of lithium tetraborate trihydrate, and what challenges exist?

- Drug delivery: Its borate groups can form pH-sensitive complexes with therapeutics, but in vivo stability remains problematic due to rapid hydrolysis .

- Biomaterials: Lithium borate glasses show osteogenic potential, but cytotoxicity at >1 mM Li⁺ requires dose optimization .

- Imaging: Boron-10 enrichment enables neutron capture therapy, but isotopic purity (>99%) is costly .

Q. How should researchers resolve discrepancies between XRF and wet-chemical analysis data?

- Cross-validation: Use ICP-OES for trace elements (e.g., Be) and XRF for major oxides .

- Loss-on-ignition (LOI): Combine XRF data with LOI at 1000°C to account for volatile components (e.g., CO₂, H₂O) .

- Error sources: Check for incomplete fusion (via SEM-EDS) or spectral overlaps (e.g., Ti Kα vs. Ba Lα) .

Q. What methodologies assess the ecological impact of lithium tetraborate trihydrate in lab waste?

- Aquatic toxicity screening: Use Daphnia magna assays to evaluate acute toxicity (EC₅₀), though current data are limited .

- Soil mobility tests: Conduct column leaching studies at pH 4–9 to simulate environmental release .

- Biodegradation: Monitor BOD₅ in wastewater to assess microbial degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.